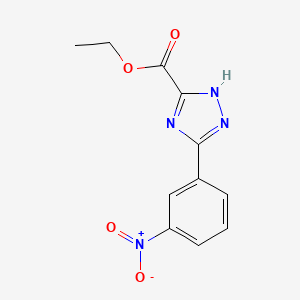![molecular formula C8H9N3 B13672912 Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
Imidazo[1,5-a]pyridin-5-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridin-5-ylmethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-5-ylmethanamine can be achieved through various methods. One common approach involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . Another method includes the use of pyridin-2-ylmethanamine and aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) to form imidazo[1,5-a]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free conditions and readily available starting materials makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular iodine.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Molecular iodine and sodium acetate are commonly used for oxidative cyclization.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridin-5-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-5-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: Shares the same core structure but lacks the methanamine group.
Imidazo[1,5-a]pyrimidine: Similar core structure with different substituents, leading to distinct chemical properties and applications.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds have strong π-accepting character and are used as ligands in organometallic chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4,9H2 |
InChI Key |
CRAQSFZIZVMJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


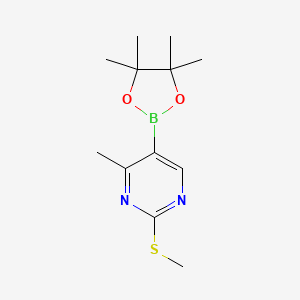
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)
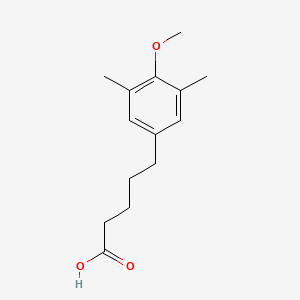
![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
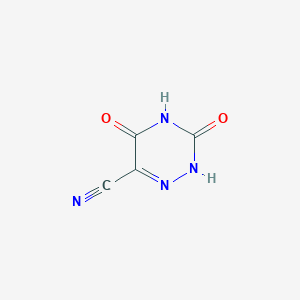
![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
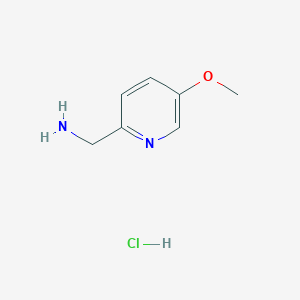
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)


![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)
